
Heptanenitrile, 7-(2,3-dihydroxypropoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptanenitrile, 7-(2,3-dihydroxypropoxy)- is an organic compound with the molecular formula C10H19NO3 It is a nitrile derivative, characterized by the presence of a nitrile group (-CN) attached to a heptane chain, which is further substituted with a 2,3-dihydroxypropoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Heptanenitrile, 7-(2,3-dihydroxypropoxy)- can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Amides can be dehydrated by heating with phosphorus (V) oxide (P4O10) to form nitriles.
From Aldehydes and Ketones: Aldehydes and ketones react with hydrogen cyanide to form hydroxynitriles, which can be further processed to obtain the desired nitrile.
Industrial Production Methods
Industrial production of heptanenitrile, 7-(2,3-dihydroxypropoxy)- typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The specific methods may vary depending on the desired scale and application.
Analyse Des Réactions Chimiques
Types of Reactions
Heptanenitrile, 7-(2,3-dihydroxypropoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reducing nitriles to amines.
Substitution: Sodium cyanide (NaCN) or potassium cyanide (KCN) in ethanol is used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various nitrile derivatives.
Applications De Recherche Scientifique
Heptanenitrile, 7-(2,3-dihydroxypropoxy)- has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for producing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of heptanenitrile, 7-(2,3-dihydroxypropoxy)- involves its interaction with molecular targets through its nitrile group. The nitrile group can undergo nucleophilic addition reactions, forming intermediates that can further react to produce various biological and chemical effects . The specific pathways and targets depend on the context of its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Heptanenitrile: A simpler nitrile without the 2,3-dihydroxypropoxy group.
Hexyl cyanide: Another nitrile with a different alkyl chain length.
2-Hydroxypropanenitrile: A hydroxynitrile with a shorter carbon chain.
Uniqueness
Heptanenitrile, 7-(2,3-dihydroxypropoxy)- is unique due to the presence of the 2,3-dihydroxypropoxy group, which imparts additional reactivity and potential for forming hydrogen bonds. This makes it distinct from simpler nitriles and enhances its utility in various applications.
Propriétés
Numéro CAS |
138594-19-1 |
|---|---|
Formule moléculaire |
C10H19NO3 |
Poids moléculaire |
201.26 g/mol |
Nom IUPAC |
7-(2,3-dihydroxypropoxy)heptanenitrile |
InChI |
InChI=1S/C10H19NO3/c11-6-4-2-1-3-5-7-14-9-10(13)8-12/h10,12-13H,1-5,7-9H2 |
Clé InChI |
QYLFLUQAGDDLCP-UHFFFAOYSA-N |
SMILES canonique |
C(CCCOCC(CO)O)CCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H,3H-Furo[3,4-c]furan-1-ol, 4-(1,3-benzodioxol-5-yl)tetrahydro-](/img/structure/B14282277.png)
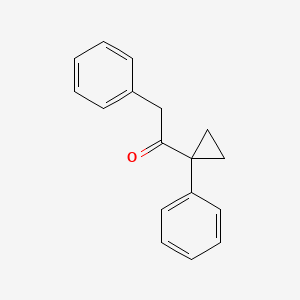
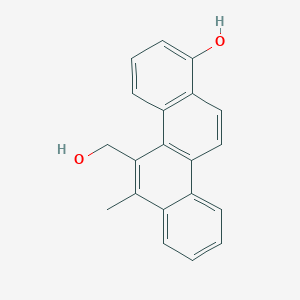
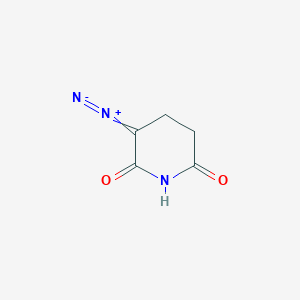
![Diethyl [1-amino-2-(4-methoxyphenyl)ethyl]phosphonate](/img/structure/B14282309.png)
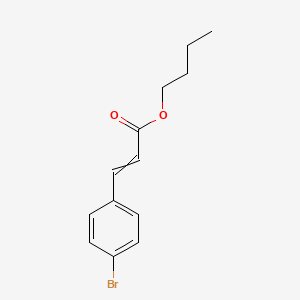
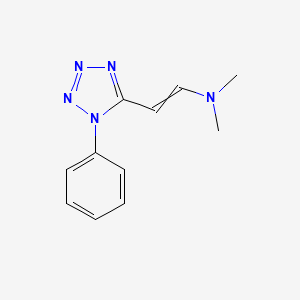
![2-{(E)-[2-(4-Chlorophenyl)-2-oxoethylidene]amino}phenolate](/img/structure/B14282329.png)
![Cyclopentanone, 2-[(1S)-1-hydroxyundecyl]-, (2R)-](/img/structure/B14282333.png)

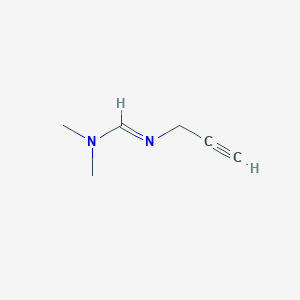
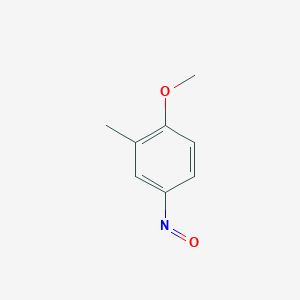
![Silane, trimethyl[3-methyl-1-[(4-methylphenyl)sulfonyl]-1,2-butadienyl]-](/img/structure/B14282373.png)
![2-[(Octyloxy)carbonyl]benzene-1-sulfonic acid](/img/structure/B14282378.png)
